molecular formula CH4Rh B8728510 Rhodium carbon

Rhodium carbon

Cat. No. B8728510
M. Wt: 118.948 g/mol
InChI Key: RPNNPZHFJPXFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04012384

Procedure details

7-Nitro-1,3,5-triazaadamantane (46.1 g., 0.25 mole), 175 ml. of 95% ethanol and 8.0 g. of 5% rhodium-charcoal catalyst were shaken with hydrogen in a Parr apparatus at 25° until hydrogen uptake ceased (13 hours). (The reaction bottle was refilled with hydrogen at intervals as required to keep the hydrogen pressure between 25-50 psi.) The reaction mixture was filtered with suction through Celite and the collected catalyst washed thoroughly with ethanol. The filtrate was concentrated to dryness under reduced pressure and the solid residue, after being ground to a powder, was pumped at 25° and 0.1 mm for 12 hours to remove traces of volatiles to yield 38.6 g. (99.5%) of high purity 2, m.p. 216°-219°. The product may be recrystallized from benzene (80% recovery) to yield long needles, m.p. 214°-217°; nmr (deuterium oxide): δ 4.70 (2, s, OH), 4.39, 3.97 (6, ABq, J = 12 Hz; 2,4,9 CH2), 3.17 (6, s, 6,8,10 CH2); TMS external standard.
Quantity
46.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]12[CH2:13][N:8]3[CH2:9][N:10]([CH2:12][N:6]([CH2:7]3)[CH2:5]1)[CH2:11]2)([O-])=O.[H][H]>[Rh].C.C(O)C>[NH2:1][C:4]12[CH2:13][N:8]3[CH2:7][N:6]([CH2:12][N:10]([CH2:9]3)[CH2:11]1)[CH2:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
46.1 g
Type
reactant
Smiles
[N+](=O)([O-])C12CN3CN(CN(C1)C3)C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh].C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(13 hours)
Duration
13 h
FILTRATION
Type
FILTRATION
Details
) The reaction mixture was filtered with suction through Celite
WASH
Type
WASH
Details
the collected catalyst washed thoroughly with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
was pumped at 25°
CUSTOM
Type
CUSTOM
Details
0.1 mm for 12 hours to remove traces of volatiles
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to yield 38.6 g
CUSTOM
Type
CUSTOM
Details
The product may be recrystallized from benzene (80% recovery)
CUSTOM
Type
CUSTOM
Details
to yield long needles, m.p. 214°-217°

Outcomes

Product
Name
Type
Smiles
NC12CN3CN(CN(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.